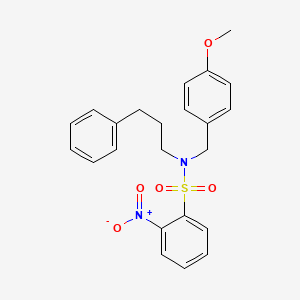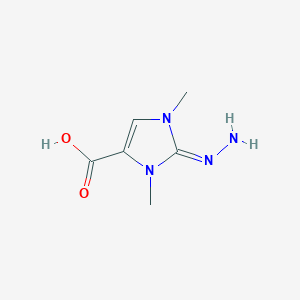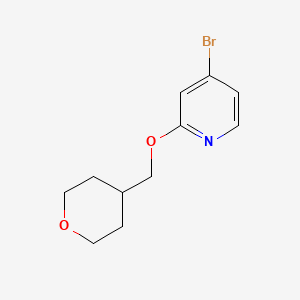
Copper heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper heptanoate is an organometallic compound with the chemical formula Cu(C_7H_13O_2)_2. It is a copper salt of heptanoic acid, also known as enanthic acid. This compound is known for its applications in various fields, including agriculture, medicine, and industrial processes, due to its antimicrobial and fungicidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper heptanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with heptanoic acid. The reaction typically involves heating the reactants in an organic solvent such as ethanol or methanol. The general reaction is as follows:
CuO+2C7H13COOH→Cu(C7H13COO)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) sulfate with sodium heptanoate in an aqueous solution. The reaction precipitates this compound, which is then filtered, washed, and dried. The reaction is as follows:
CuSO4+2C7H13COONa→Cu(C7H13COO)2+Na2SO4
Chemical Reactions Analysis
Types of Reactions: Copper heptanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and heptanoic acid.
Reduction: It can be reduced to metallic copper and heptanoic acid.
Substitution: this compound can participate in ligand exchange reactions with other carboxylic acids.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas or a reducing agent such as sodium borohydride.
Substitution: Other carboxylic acids or their salts.
Major Products:
Oxidation: Copper(II) oxide and heptanoic acid.
Reduction: Metallic copper and heptanoic acid.
Substitution: Copper salts of other carboxylic acids.
Scientific Research Applications
Copper heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in studies of copper metabolism and its role in enzymatic processes.
Medicine: Investigated for its antimicrobial properties and potential use in treating copper deficiency.
Industry: Utilized as a fungicide in agriculture and as a corrosion inhibitor in metal coatings.
Mechanism of Action
Copper heptanoate exerts its effects primarily through the release of copper ions, which interact with
Properties
CAS No. |
5128-10-9 |
|---|---|
Molecular Formula |
C14H26CuO4 |
Molecular Weight |
321.90 g/mol |
IUPAC Name |
copper;heptanoate |
InChI |
InChI=1S/2C7H14O2.Cu/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 |
InChI Key |
NQDSPXCXIOLFGI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)
![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)

![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)

![2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid](/img/structure/B12827715.png)

